molecular formula C6H6BrF3N2 B2955452 5-(Bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 942060-05-1

5-(Bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B2955452
CAS No.: 942060-05-1
M. Wt: 243.027
InChI Key: HYOKGGPDWIXPJN-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole is a chemical compound characterized by the presence of bromomethyl, methyl, and trifluoromethyl groups attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3) in the presence of a base.

    Bromomethylation: The bromomethyl group can be introduced through the reaction of the pyrazole derivative with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions include azido, thiocyanato, and various substituted pyrazole derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

5-(Bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with improved efficacy and safety profiles.

    Industry: It is utilized in the production of agrochemicals, such as herbicides and insecticides, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Chloromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole
  • 5-(Iodomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole
  • 5-(Bromomethyl)-1-methyl-3-(difluoromethyl)-1H-pyrazole

Uniqueness

5-(Bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole is unique due to the presence of both bromomethyl and trifluoromethyl groups, which impart distinct chemical reactivity and biological activity

Properties

IUPAC Name

5-(bromomethyl)-1-methyl-3-(trifluoromethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrF3N2/c1-12-4(3-7)2-5(11-12)6(8,9)10/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOKGGPDWIXPJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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